molecular formula C13H19N B187464 N-cyclohexyl-4-methylaniline CAS No. 10386-93-3

N-cyclohexyl-4-methylaniline

Cat. No.: B187464
CAS No.: 10386-93-3
M. Wt: 189.3 g/mol
InChI Key: VIBIPXFOYXNBEO-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methylaniline is an organic compound with the molecular formula C13H19N. It is a derivative of aniline, where the aniline ring is substituted with a cyclohexyl group at the nitrogen atom and a methyl group at the para position. This compound is known for its applications in various chemical processes and industrial uses.

Scientific Research Applications

N-cyclohexyl-4-methylaniline has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methylaniline in chemical reactions can be complex and depends on the specific reaction. For example, in palladium-catalyzed amination of aryl halides, several steps are involved, including oxidative addition .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-cyclohexyl-4-methylaniline can be synthesized through several methods. One common approach involves the alkylation of 4-methylaniline with cyclohexyl halides under basic conditions. The reaction typically proceeds as follows:

    Step 1: 4-methylaniline is dissolved in a suitable solvent such as ethanol or acetonitrile.

    Step 2: Cyclohexyl halide (e.g., cyclohexyl chloride or bromide) is added to the solution.

    Step 3: A base such as sodium hydroxide or potassium carbonate is introduced to facilitate the nucleophilic substitution reaction.

    Step 4: The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) for several hours until the reaction is complete.

    Step 5: The product is isolated by filtration, washed, and purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as palladium or copper complexes can also be employed to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Cyclohexyl-4-methylaniline.

    Substitution: Halogenated or nitro-substituted derivatives.

Comparison with Similar Compounds

  • N-cyclohexyl-2-methylaniline
  • N-cyclohexyl-3-methylaniline
  • N-cyclohexyl-4-ethylaniline

Comparison: N-cyclohexyl-4-methylaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, melting points, and reactivity in various chemical reactions. The presence of the cyclohexyl group at the nitrogen atom also imparts steric effects that can affect its interactions with other molecules.

Properties

IUPAC Name

N-cyclohexyl-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h7-10,12,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBIPXFOYXNBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20465399
Record name N-cyclohexyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10386-93-3
Record name N-cyclohexyl-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20465399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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